molecular formula C16H15ClN2O2 B5179390 N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide

N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B5179390
M. Wt: 302.75 g/mol
InChI Key: ADEMBJQAVSLXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as CPE, is a synthetic compound that belongs to the class of amidine compounds. It is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain perception and inflammation. CPE has gained significant attention in recent years due to its potential therapeutic applications in the treatment of chronic pain and inflammation.

Mechanism of Action

CPE exerts its pharmacological effects by binding to the N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide channel and inhibiting its activity. This results in a reduction in the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CPE has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on this compound, CPE has been shown to have antioxidant and anti-inflammatory effects, which may further contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

CPE has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, which makes it a valuable tool for studying the role of this compound in pain perception and inflammation. However, CPE also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for research on CPE. One area of interest is the development of more potent and selective N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide inhibitors. Another area of interest is the investigation of CPE's potential therapeutic applications in other disease states, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms underlying CPE's pharmacological effects and to optimize its dosing and administration for clinical use.
In conclusion, CPE is a synthetic compound with potential therapeutic applications in the treatment of chronic pain and inflammation. Its potent and selective inhibition of this compound makes it a valuable tool for studying the role of this compound in these conditions. Further research is needed to fully understand its pharmacological effects and to optimize its use for clinical applications.

Synthesis Methods

CPE can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate can then be further reacted with ethylenediamine to yield the final product, CPE.

Scientific Research Applications

CPE has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. It has been shown to be a potent and selective inhibitor of N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, which is a key target in the management of chronic pain. CPE has also been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-13-8-4-5-9-14(13)19-16(21)15(20)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEMBJQAVSLXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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